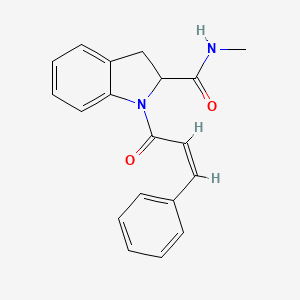

(Z)-N-Methyl-1-(3-Phenylacryloyl)indolin-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound also features a phenylacryloyl group and a carboxamide group, making it a molecule of interest in various fields of research due to its unique structural properties and potential biological activities.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und Pharmazeutische Chemie

(Z)-N-Methyl-1-(3-Phenylacryloyl)indolin-2-carboxamid: zeigt vielversprechende Eigenschaften für die Arzneimittelentwicklung. Hier sind die Gründe:

Antitumorpotenzial: Das Indol-Gerüst ist ein Eckpfeiler im Design von Antitumormitteln. Forscher erforschen Derivate dieser Verbindung hinsichtlich ihrer zytotoxischen Wirkungen gegen Krebszellen. Die Anwesenheit der Phenylacryloylgruppe trägt zu ihrem Potenzial als Antitumormittel bei .

Neuroprotektive Aktivität: Indol-Derivate haben neuroprotektive Wirkungen gezeigt, was sie zu wertvollen Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht. Die einzigartige Struktur dieser Verbindung könnte zur Neuroprotektion beitragen .

Materialwissenschaften und Organische Elektronik

Der Indol-Kern eignet sich für Materialwissenschaften und organische Elektronik:

Konjugierte Polymere: Forscher untersuchen Indol-basierte Polymere für Anwendungen in organischen Photovoltaikzellen (Solarzellen), Leuchtdioden (LEDs) und Feldeffekttransistoren (FETs). Das π-konjugierte System im Indolring ermöglicht Ladungstransport und optische Eigenschaften .

Energiespeichermaterialien: Indol-Derivate können modifiziert werden, um Materialien mit Energiespeicherkapazitäten zu erzeugen. Diese Materialien finden Anwendung in Superkondensatoren und Batterien .

Heterocyclische Chemie und Synthese

Die heterocyclische Natur der Verbindung eröffnet aufregende synthetische Möglichkeiten:

- Eintopf-Fischer-Indolisierung-N-Alkylierung: Forscher haben ein schnelles, einstufiges, dreikomponentiges Protokoll zur Synthese von 1,2,3-trisubstituierten Indolen entwickelt, das auf der Fischer-Indolisierung gefolgt von Indol-N-Alkylierung basiert. Diese Methode ermöglicht den effizienten Zugang zu stark substituierten Indolprodukten, die wertvolle Bausteine in der organischen Synthese sind .

Biologische Aktivitäten und Pharmakologie

Indol-Derivate zeigen oft vielfältige biologische Aktivitäten:

Antibakterielle Mittel: Der Thiazolring in dieser Verbindung trägt zu ihrem antimikrobiellen Potenzial bei. Forscher haben ähnliche Thiazol-haltige Verbindungen als antibakterielle Mittel untersucht .

Antivirale und Antimykotische Eigenschaften: Indol-Derivate wurden auf ihre antiviralen und antimykotischen Wirkungen untersucht. Die Struktur der Verbindung könnte eine Rolle bei diesen Aktivitäten spielen .

Chemische Biologie und Biokonjugation

- Bioorthogonale Chemie: Das Indol-Gerüst kann für die Biokonjugation und die selektive Markierung von Biomolekülen funktionalisiert werden. Forscher verwenden es in bioorthogonalen Reaktionen, um biologische Prozesse zu untersuchen .

Schlussfolgerung

This compound: ist eine vielseitige Verbindung mit Anwendungen, die sich von der Arzneimittelforschung über die Materialwissenschaften bis hin zur synthetischen Chemie erstrecken. Sein Potenzial liegt in seiner einzigartigen Struktur und seinen vielfältigen biologischen Aktivitäten. Forscher erforschen weiterhin seine vielfältigen Rollen, und wer weiß, welche bahnbrechenden Entdeckungen noch auf uns warten? 🌟

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Introduction of the Phenylacryloyl Group: The phenylacryloyl group can be introduced via a Friedel-Crafts acylation reaction, where the indoline core reacts with phenylacryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with methylamine under appropriate conditions.

Industrial Production Methods: Industrial production of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The phenyl ring and the indoline core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products:

Oxidation: Indole derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted indoline and phenylacryloyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

Biology and Medicine:

Pharmacology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of interest in drug discovery and development.

Biochemical Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Receptor Interaction: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Indoline-2-carboxamide Derivatives: Compounds with similar indoline cores and carboxamide groups.

Phenylacryloyl Derivatives: Molecules featuring the phenylacryloyl group.

Uniqueness:

Structural Features: The combination of the indoline core, phenylacryloyl group, and carboxamide group in (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide imparts unique chemical and biological properties.

Biological Activity: Its potential pharmacological activities, such as anti-inflammatory and anticancer effects, distinguish it from other similar compounds.

Eigenschaften

IUPAC Name |

N-methyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIGKSDMRNMBOZ-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2468989.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)

![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2468997.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea](/img/structure/B2468999.png)

![1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2469000.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2469005.png)

![7-fluoro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2469007.png)

![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)

![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2469012.png)